Methyl 2-(benzoyloxy)-4-(methylamino)benzoate
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Overview
Description
Methyl 2-(benzoyloxy)-4-(methylamino)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by the presence of a benzoyloxy group and a methylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzoyloxy)-4-(methylamino)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-hydroxy-4-(methylamino)benzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as sulfuric acid or hydrochloric acid may be employed to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzoyloxy)-4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 2-(benzoyloxy)-4-(methylamino)benzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(benzoyloxy)-4-(methylamino)benzoate involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methylamino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate core but lacking the benzoyloxy and methylamino groups.
Ethyl 4-aminobenzoate: Contains an amino group instead of a methylamino group.
Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.
Uniqueness
Methyl 2-(benzoyloxy)-4-(methylamino)benzoate is unique due to the presence of both benzoyloxy and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and industry.
Properties
CAS No. |
6970-49-6 |
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Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-benzoyloxy-4-(methylamino)benzoate |
InChI |
InChI=1S/C16H15NO4/c1-17-12-8-9-13(16(19)20-2)14(10-12)21-15(18)11-6-4-3-5-7-11/h3-10,17H,1-2H3 |
InChI Key |
QBFLFADAZIZAOH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)OC)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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